molecular formula C12H16FNO2S B2782919 1-(3-Fluorobenzenesulfonyl)azepane CAS No. 667912-34-7

1-(3-Fluorobenzenesulfonyl)azepane

Cat. No.: B2782919
CAS No.: 667912-34-7
M. Wt: 257.32
InChI Key: RFHVVMJLZJBCQI-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzenesulfonyl)azepane is a chemical compound with the molecular formula C12H16FNO2S. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a fluorobenzenesulfonyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 1-(3-Fluorobenzenesulfonyl)azepane typically involves the reaction of azepane with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Azepane+3-Fluorobenzenesulfonyl chlorideThis compound+HCl\text{Azepane} + \text{3-Fluorobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Azepane+3-Fluorobenzenesulfonyl chloride→this compound+HCl

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3-Fluorobenzenesulfonyl)azepane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.

    Cyclization Reactions: The azepane ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-(3-Fluorobenzenesulfonyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzenesulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

1-(3-Fluorobenzenesulfonyl)azepane can be compared with other azepane derivatives and fluorobenzenesulfonyl compounds:

Properties

IUPAC Name

1-(3-fluorophenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c13-11-6-5-7-12(10-11)17(15,16)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHVVMJLZJBCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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